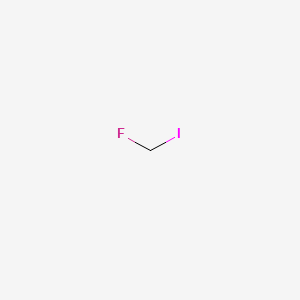

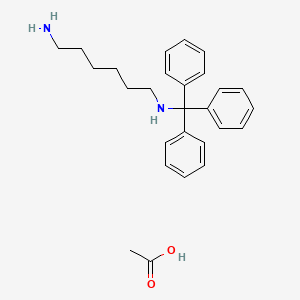

![molecular formula C8H7BrN2 B1339805 5-Bromo-3-methylimidazo[1,2-a]pyridine CAS No. 4926-54-9](/img/structure/B1339805.png)

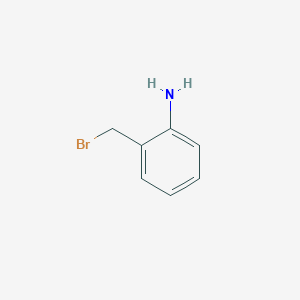

5-Bromo-3-methylimidazo[1,2-a]pyridine

概要

説明

5-Bromo-3-methylimidazo[1,2-a]pyridine is a brominated heterocyclic compound that is part of the imidazo[1,2-a]pyridine family. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. The presence of a bromine atom and a methyl group on the imidazo[1,2-a]pyridine core can influence the chemical reactivity and biological activity of the molecule.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including those with bromine substituents, can be achieved through various synthetic routes. One approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines with good to excellent yields. The reaction workup is straightforward, and the ionic liquid can be easily separated and reused, which is beneficial from a green chemistry perspective .

Another synthetic method includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions. This systematic approach allows for the synthesis of novel bromo-imidazo[1,2-a]pyridine derivatives, which can be further characterized by NMR spectroscopy and X-ray crystallography .

Additionally, chemodivergent synthesis can be employed to create 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. This method involves a one-pot tandem cyclization/bromination process in ethyl acetate, which does not require a base and can lead to versatile 3-bromoimidazopyridines that can be further transformed into other molecular skeletons .

Molecular Structure Analysis

The molecular structure of bromo-imidazo[1,2-a]pyridine derivatives can be elucidated using various analytical techniques. For instance, the structures of certain derivatives have been confirmed using monocrystalline X-ray crystallography. Theoretical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT) at the B3LYP/6-31G++(d,p) level of theory, can provide insights into the electronic properties of these molecules. Hirshfeld surface analysis can be used to determine intermolecular contacts, which is important for understanding the solid-state properties of these compounds .

Chemical Reactions Analysis

The bromo-imidazo[1,2-a]pyridine core can participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the nitrogen atoms in the imidazole ring. For example, the bromine substituent can be utilized in further functionalization reactions, such as cross-coupling reactions, to introduce additional substituents or to create more complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-methylimidazo[1,2-a]pyridine and its derivatives are influenced by the presence of the bromine atom and the imidazole ring. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds in chemical synthesis and drug development. The bromine atom can also enhance the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties .

科学的研究の応用

Synthesis and Chemical Reactions

Ionic Liquid Promoted Synthesis : 3-Aminoimidazo[1,2-a]pyridines, closely related to 5-Bromo-3-methylimidazo[1,2-a]pyridine, have been synthesized using ionic liquids, demonstrating a simplified reaction workup and the potential for reuse of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006).

Halogenation Reactions : Studies on the halogenation of imidazo[1,2-a]pyridine derivatives revealed different pathways depending on the reaction conditions, showing the chemical versatility of these compounds (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005).

- the influence of different substituents on the reaction process. This includes the substitution of bromine by a nitro group, showcasing the reactivity and potential for creating diverse derivatives (Salgado-Zamora et al., 2008).

Biological Applications

Antibacterial Activity : A study explored the synthesis of imidazo[1,2-a]pyridine derivatives incorporating pyridine, thiazole, and pyrazole ring systems. These derivatives demonstrated remarkable antibacterial activities, indicating their potential in medicinal chemistry (Althagafi & Abdel‐Latif, 2021).

Potential in Medicinal Chemistry : The synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, starting from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine, has been reported. These products, derived from a three-dimensional molecular scaffold, may be useful in the search for small molecules that can adapt optimally to biological targets (Schmid, Schühle, & Austel, 2006).

Synthesis of Novel Derivatives : The palladium-catalyzed one-pot Suzuki cross-coupling reaction has been employed to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These derivatives showed promising biological activities, including anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).

Safety And Hazards

The safety information for 5-Bromo-3-methylimidazo[1,2-a]pyridine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

将来の方向性

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and address all frequent challenges associated with the reported methods .

特性

IUPAC Name |

5-bromo-3-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-5-10-8-4-2-3-7(9)11(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPMWJDXOIVLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505237 | |

| Record name | 5-Bromo-3-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methylimidazo[1,2-a]pyridine | |

CAS RN |

4926-54-9 | |

| Record name | 5-Bromo-3-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

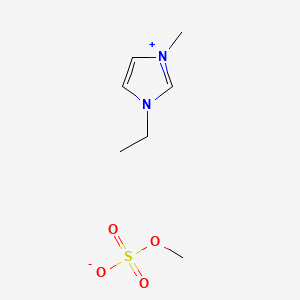

![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)